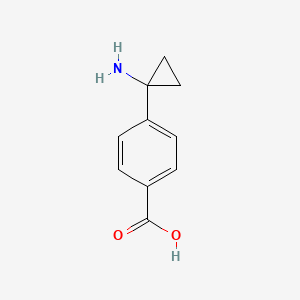

4-(1-Aminocyclopropyl)benzoic acid

Vue d'ensemble

Description

4-(1-Aminocyclopropyl)benzoic acid, also known as ACBC or CPAB, is a compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 g/mol . It contains a total of 25 bonds, including 14 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 aromatic carboxylic acid, 1 aliphatic primary amine, and 1 hydroxyl group .

Molecular Structure Analysis

The molecular structure of this compound includes a three-membered cyclopropyl ring attached to an aromatic benzoic acid ring via an amine group . This structure contributes to its unique chemical properties and potential applications.Applications De Recherche Scientifique

Chemical Synthesis and Material Science

Benzoic Acid Derivatives in Synthesis

Benzoic acid and its derivatives, including those related to 4-(1-Aminocyclopropyl)benzoic acid, play a significant role in chemical synthesis. They serve as precursors or intermediates in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and organic materials. The ability to functionalize the benzoic acid moiety, particularly at specific positions relative to the carboxyl group, allows for the construction of molecules with desired properties and activities (Kalinowski & Richardson, 2005).

Metal-Organic Frameworks (MOFs)

Benzoic acid derivatives are utilized in the design and synthesis of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, catalysis, and separation processes. The functionalization of benzoic acid, such as amino substitution, provides a means to modulate the properties of MOFs, including their porosity, stability, and functional activity (Wang et al., 2009).

Pharmacology and Drug Design

Antibacterial Agents

Benzoic acid derivatives have been explored for their antibacterial properties, with some compounds showing potent activity against a range of bacterial pathogens. The structural modification of benzoic acid, such as the incorporation of amino groups or the attachment of siderophores, can significantly enhance antimicrobial efficacy, potentially leading to new therapeutic agents (Heinisch et al., 2002).

Drug Development and Prodrugs

The modification of benzoic acid derivatives has been employed in the development of prodrugs, where the benzoic acid moiety is used to improve the pharmacokinetic properties of therapeutically active compounds. This approach has been applied to enhance the solubility, stability, and bioavailability of drugs, facilitating their delivery and action within the body (Rais et al., 2017).

Safety and Hazards

While specific safety data for 4-(1-Aminocyclopropyl)benzoic acid is not available, it’s important to handle all chemicals with care. Avoid dust formation, breathing in mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Propriétés

IUPAC Name |

4-(1-aminocyclopropyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c11-10(5-6-10)8-3-1-7(2-4-8)9(12)13/h1-4H,5-6,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYOWJKUJOVHUFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

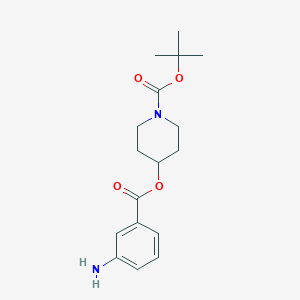

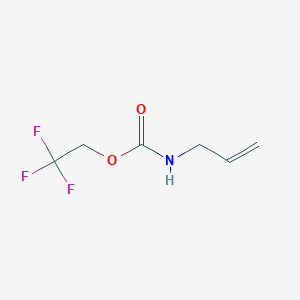

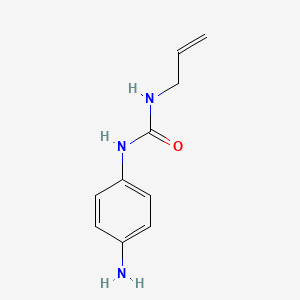

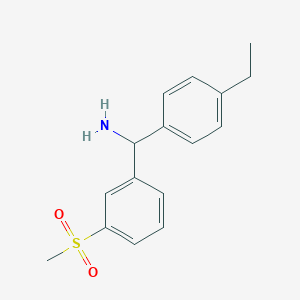

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Cyclopentyloxy)phenyl]methanamine hydrochloride](/img/structure/B1519550.png)

![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]carbamate](/img/structure/B1519553.png)

![2,2,2-trifluoroethyl N-[6-(2-methoxyethoxy)pyridin-3-yl]carbamate](/img/structure/B1519554.png)

![N-(cyclopropylmethyl)-4-[(cyclopropylmethyl)amino]-2-nitrobenzene-1-sulfonamide](/img/structure/B1519555.png)

![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethan-1-amine](/img/structure/B1519557.png)

![2-{[2-(4-Sulfamoylphenoxy)ethyl]sulfanyl}acetic acid](/img/structure/B1519560.png)